molecular formula C9H14N4O B14881993 4-(4-Methylpiperazin-1-yl)pyrimidin-5-ol

4-(4-Methylpiperazin-1-yl)pyrimidin-5-ol

Cat. No.: B14881993
M. Wt: 194.23 g/mol
InChI Key: LYFHUUVZKGNYEC-UHFFFAOYSA-N
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Description

4-(4-Methylpiperazin-1-yl)pyrimidin-5-ol is an organic compound that belongs to the class of pyrimidines. It is characterized by the presence of a piperazine ring substituted with a methyl group and a hydroxyl group attached to the pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperazin-1-yl)pyrimidin-5-ol typically involves the reaction of 4-methylpiperazine with a pyrimidine derivative. One common method includes the use of 2-chloro-5-hydroxypyrimidine as a starting material, which undergoes nucleophilic substitution with 4-methylpiperazine under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperazin-1-yl)pyrimidin-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidin-5-one derivatives, while substitution reactions can produce various substituted pyrimidines .

Scientific Research Applications

4-(4-Methylpiperazin-1-yl)pyrimidin-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperazin-1-yl)pyrimidin-5-ol involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methylpiperazin-1-yl)pyrimidin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group and piperazine ring make it a versatile scaffold for further chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

4-(4-methylpiperazin-1-yl)pyrimidin-5-ol

InChI

InChI=1S/C9H14N4O/c1-12-2-4-13(5-3-12)9-8(14)6-10-7-11-9/h6-7,14H,2-5H2,1H3

InChI Key

LYFHUUVZKGNYEC-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC=NC=C2O

Origin of Product

United States

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